4-Chloro-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 393858-80-5
Molecular Weight: 399.28 g/mol
This compound belongs to the class of hydrazides and is characterized by its unique structure, which includes both chlorobenzyl and benzylidene moieties.
Vorbereitungsmethoden
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. It remains primarily of interest to early discovery researchers.
Analyse Chemischer Reaktionen
Reactivity: 4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions at specific functional groups.
Reduction: Reduction of certain functional groups.
Substitution: Substitution reactions involving the chlorobenzyl and benzylidene moieties.
Common Reagents and Conditions: The choice of reagents and conditions depends on the specific reaction. Researchers would tailor these based on the desired transformation.
Major Products: The major products formed during reactions with this compound would vary based on the reaction type. Detailed experimental data would be necessary to identify specific products.
Wissenschaftliche Forschungsanwendungen
Researchers explore the applications of 4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide in various fields:
Chemistry: As a building block for designing novel compounds.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring potential therapeutic effects.
Industry: Developing new materials or catalysts.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While 4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific substitution pattern, similar compounds include:
2-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide: (CAS Number: 466644-88-2) .
4-[(4-Chlorobenzyl)oxy]-N’-[4-(dimethylamino)benzylidene]benzohydrazide: .
These related compounds share structural features and may exhibit similar reactivity or biological properties.
Eigenschaften
CAS-Nummer |
393858-80-5 |
---|---|
Molekularformel |
C21H16Cl2N2O2 |
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
4-chloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-18-7-1-16(2-8-18)14-27-20-11-3-15(4-12-20)13-24-25-21(26)17-5-9-19(23)10-6-17/h1-13H,14H2,(H,25,26)/b24-13+ |
InChI-Schlüssel |
CACOHRWDUHAAGU-ZMOGYAJESA-N |
Isomerische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.